molecular formula C24H19ClN4O4S B2771080 3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1226448-37-8

3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2771080
CAS RN: 1226448-37-8
M. Wt: 494.95
InChI Key: YDCQMILXNHHEOQ-UHFFFAOYSA-N
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Description

The compound “3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a pyrimidine ring, and an oxadiazole ring . It’s part of a class of compounds known as thiophene derivatives, which have been shown to have a variety of biological effects .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, the Paal–Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis . These methods involve the condensation of different substrates .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several ring structures and functional groups. It includes a thiophene ring, which is a five-membered ring with one sulfur atom , a pyrimidine ring, which is a six-membered ring with two nitrogen atoms , and an oxadiazole ring .

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial Agents

    Research into substituted thienopyrimidines, similar in structure to the compound , has demonstrated potential antibacterial properties. These compounds are synthesized through several steps, starting with the preparation of ethyl 2-aminothiophene-3-carboxylate, followed by various reactions to introduce different substituents, aiming to explore their antibacterial efficacy (More et al., 2013).

  • Anticancer and Antileukemia Activities

    The synthesis of thieno[2,3-d]pyrimidine derivatives, through reactions involving different reagents and conditions, has been investigated for their potential anticancer and antileukemia activities. These activities are attributed to the compounds' ability to act as inhibitors of adenosine kinase and platelet aggregation, showcasing the versatility of thieno[2,3-d]pyrimidine scaffolds in medicinal chemistry (El-Gazzar et al., 2006).

  • Analgesic Agents

    A study on trisubstituted pyrazoles containing thieno[2,3-d]pyrimidine heterocycles explored their synthesis for potential use as analgesic agents. The research involved the reaction of specific malononitrile derivatives with sulfur and various reagents, leading to compounds showing significant analgesic effects, highlighting the compound's relevance in developing new pain management solutions (Khalifa et al., 2019).

  • Synthesis of Functionalized Pyrimidines

    The compound's structure lends itself to the synthesis of functionalized pyrimidines, which are crucial in various chemical and pharmaceutical applications. By undergoing specific reactions, these derivatives can serve as intermediates for further chemical transformations, showcasing the compound's utility in organic synthesis and drug development processes (Sarıpınar et al., 2006).

Future Directions

The future directions for research on this compound and similar thiophene derivatives could include further exploration of their biological activities and potential therapeutic applications, as well as the development of new synthesis methods .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4-dione core followed by the attachment of the 2-ethoxyphenyl-1,2,4-oxadiazol-5-yl and 2-chlorophenylmethyl groups.", "Starting Materials": [ "2-Amino-4-chloro-6-methylpyrimidine", "Ethyl acetoacetate", "Thiophene-2-carboxylic acid", "2-Bromoethyl chloroformate", "2-Ethoxyphenyl hydrazine", "Sodium hydride", "2-Chlorobenzyl chloride", "Triethylamine", "N,N-Dimethylformamide", "Chloroform", "Methanol", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4-chloro-6-methylpyrimidine by reacting 2-chloro-4,6-dimethylpyrimidine with ammonia.", "Step 2: Synthesis of ethyl 2-(2-thienyl)-4,6-dimethylpyrimidine-5-carboxylate by reacting 2-amino-4-chloro-6-methylpyrimidine with ethyl acetoacetate and thiophene-2-carboxylic acid in the presence of sodium hydride.", "Step 3: Synthesis of ethyl 2-(2-thienyl)-4,6-dimethylthieno[3,2-d]pyrimidine-5-carboxylate by reacting ethyl 2-(2-thienyl)-4,6-dimethylpyrimidine-5-carboxylate with 2-bromoethyl chloroformate in the presence of triethylamine.", "Step 4: Synthesis of 2-ethoxyphenyl-1,2,4-oxadiazol-5-ylmethylamine by reacting 2-ethoxyphenyl hydrazine with ethyl 2-(2-thienyl)-4,6-dimethylthieno[3,2-d]pyrimidine-5-carboxylate in the presence of acetic acid and sodium bicarbonate.", "Step 5: Synthesis of 3-[(2-chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione by reacting 2-chlorobenzyl chloride with 2-ethoxyphenyl-1,2,4-oxadiazol-5-ylmethylamine in the presence of N,N-dimethylformamide and sodium bicarbonate followed by reaction with ethyl 2-(2-thienyl)-4,6-dimethylthieno[3,2-d]pyrimidine-5-carboxylate in the presence of sodium hydride and methanol." ] }

CAS RN

1226448-37-8

Molecular Formula

C24H19ClN4O4S

Molecular Weight

494.95

IUPAC Name

3-[(2-chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H19ClN4O4S/c1-2-32-19-10-6-4-8-16(19)22-26-20(33-27-22)14-28-18-11-12-34-21(18)23(30)29(24(28)31)13-15-7-3-5-9-17(15)25/h3-12H,2,13-14H2,1H3

InChI Key

YDCQMILXNHHEOQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5Cl)SC=C4

solubility

not available

Origin of Product

United States

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